molecular formula C26H28N2O6 B12716126 2,2'-((Hexamethylenedioxy)di-p-phenylene)disuccinimide CAS No. 87367-93-9

2,2'-((Hexamethylenedioxy)di-p-phenylene)disuccinimide

Cat. No.: B12716126
CAS No.: 87367-93-9
M. Wt: 464.5 g/mol
InChI Key: CUOGGHGQUZPYMN-UHFFFAOYSA-N
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Description

2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide is a complex organic compound with the molecular formula C26H28N2O6. It is characterized by its unique structure, which includes a hexamethylenedioxy bridge connecting two p-phenylene groups, each bonded to a succinimide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide typically involves the reaction of hexamethylenedioxybenzene with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its pure form .

Industrial Production Methods

In an industrial setting, the production of 2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide may involve large-scale reactors and advanced purification techniques. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane
  • 1,3-di-O-[2’,2’-di-(p-phenylene)isopropylidene]-glycerol
  • Polygamol A

Uniqueness

2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexamethylenedioxy bridge and succinimide moieties differentiate it from other similar compounds, making it a valuable compound for various applications .

Properties

CAS No.

87367-93-9

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

3-[4-[6-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]hexoxy]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H28N2O6/c29-23-15-21(25(31)27-23)17-5-9-19(10-6-17)33-13-3-1-2-4-14-34-20-11-7-18(8-12-20)22-16-24(30)28-26(22)32/h5-12,21-22H,1-4,13-16H2,(H,27,29,31)(H,28,30,32)

InChI Key

CUOGGHGQUZPYMN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O

Origin of Product

United States

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